molecular formula C10H6BrF2NO2 B1409703 Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate CAS No. 1805412-26-3

Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate

Cat. No.: B1409703
CAS No.: 1805412-26-3
M. Wt: 290.06 g/mol
InChI Key: YANKPYYWSKRTNR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate (CAS 1805412-26-3) is a high-value benzoate ester derivative supplied for research and development purposes. This compound, with the molecular formula C 10 H 6 BrF 2 NO 2 and a molecular weight of 290.06 , is characterized by a strategic combination of reactive functional groups: an ester, a bromine atom, a nitrile group, and a difluoromethyl unit. This multi-functional architecture makes it a highly versatile and valuable synthetic building block, particularly in pharmaceutical chemistry and materials science. The primary research value of this compound lies in its application as a key intermediate in organic synthesis. The presence of the bromine atom at the 5-position makes it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of complex biaryl or carbon-nitrogen linked systems . The ester and nitrile groups offer additional sites for further transformation or can contribute to the polarity and binding affinity of the final molecule. The difluoromethyl group is a critical bioisostere, often used in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and membrane permeability without significant steric alteration. Its inclusion, as opposed to a trifluoromethyl group found in related compounds like Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate , allows for fine-tuning of these properties. As such, this chemical serves as a crucial precursor in the discovery and development of new active compounds, including potential agrochemicals and pharmaceuticals. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-3-5(11)2-6(9(12)13)8(7)4-14/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANKPYYWSKRTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1C#N)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate typically involves the following steps:

    Cyano Group Introduction: The addition of a cyano group (-CN) to the aromatic ring.

    Difluoromethylation: The incorporation of a difluoromethyl group (-CF2H) into the molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, followed by cyano group introduction and difluoromethylation under controlled conditions to ensure high yield and purity. The specific reagents and catalysts used can vary depending on the desired efficiency and cost-effectiveness of the process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The cyano group can participate in redox reactions, potentially forming amides or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution: Formation of substituted benzoates.

    Oxidation: Conversion to amides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of benzoic acid derivatives.

Scientific Research Applications

Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate with other substituted benzoates:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (K) Key Functional Attributes
This compound 5-Br, 2-CN, 3-CF₂H 274.1 (calculated) Not reported High electrophilicity (Br), metabolic stability (CN), lipophilicity (CF₂H)
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate 5-Cl, 2-F, 4-OCH₃ 248.6 Not reported Antimicrobial activity; electron-withdrawing F and Cl enhance reactivity
Methyl 2-chloro-3-iodobenzoate 2-Cl, 3-I 296.4 Not reported Potential radiopharmaceutical (iodine for imaging)
Methyl 2-nitrobenzoate 2-NO₂ 181.1 345–348 High reactivity in hydrolysis; used in explosives
Benzyl benzoate Benzyl ester 212.2 297–299 Fragrance industry; low toxicity
Key Observations:
  • Halogen Effects : Bromine (Br) at the 5-position increases electrophilicity compared to chloro (Cl) or fluoro (F) derivatives, making the compound more reactive in nucleophilic aromatic substitution. For example, ethyl 5-chloro-2-fluoro-4-methoxybenzoate may exhibit slower reaction kinetics in such processes .
  • Cyanogroup Stability: The electron-withdrawing cyano (CN) group at position 2 likely reduces hydrolysis rates compared to esters with electron-donating groups (e.g., methoxy or methyl) .

Biological Activity

Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of several functional groups that enhance its biological activity:

  • Bromo Group : Increases lipophilicity, potentially improving membrane permeability.
  • Cyano Group : Enhances electronic properties, which may facilitate interactions with biological targets.
  • Difluoromethyl Group : Known to improve the compound's metabolic stability and bioavailability.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and cyano groups may enhance binding affinity and selectivity, leading to various biological effects. The exact pathways can vary based on the context of use, but preliminary studies suggest potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation or metabolic pathways.
  • Modulation of Signal Transduction Pathways : It could influence pathways related to inflammation or cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses moderate antimicrobial properties, warranting further investigation.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The IC50 values indicate that the compound is particularly effective against HeLa cells, suggesting a possible mechanism involving apoptosis induction or cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal assessed the antimicrobial activity of various benzoate derivatives, including this compound. The study concluded that modifications in the chemical structure significantly influenced biological activity, emphasizing the role of the difluoromethyl group in enhancing antimicrobial properties .
  • Cancer Cell Line Analysis : Another investigation focused on the effects of this compound on different cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways, leading to increased caspase activity in treated cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate, and how do reaction parameters influence yield?

Answer:
The synthesis involves multi-step functionalization of the benzoate core. Key steps include:

  • Bromination and Cyano Introduction: Start with a fluorinated benzoic acid derivative (e.g., 5-bromo-2-fluorobenzoic acid analogs, as seen in ). Bromine can be introduced via electrophilic substitution, while the cyano group may be added using a Rosenmund-von Braun reaction with CuCN .
  • Difluoromethylation: Use halogen-exchange reactions (e.g., Cl → CF2_2H via deoxyfluorination with reagents like DAST or XtalFluor-M) .
  • Esterification: Methyl ester formation via acid-catalyzed methanolysis or Mitsunobu conditions .

Critical Parameters:

  • Temperature: Higher temperatures (80–100°C) improve difluoromethylation efficiency but may degrade sensitive groups like nitriles .
  • Catalyst Choice: Pd catalysts for cross-coupling steps (e.g., Suzuki for boronic acid intermediates) require rigorous exclusion of oxygen .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol) ensures >95% purity .

Advanced: How can conflicting 19F^{19}\text{F}19F NMR data for the difluoromethyl group be resolved during characterization?

Answer:
The difluoromethyl group (CF2_2H) exhibits complex splitting due to 19F^{19}\text{F}-1H^{1}\text{H} coupling. Discrepancies arise from:

  • Dynamic Exchange: Rotational barriers in CF2_2H can average signals. Use low-temperature NMR (-20°C) to "freeze" conformers and observe distinct peaks .
  • Solvent Effects: Deuterated DMSO or CDCl3_3 may shift δ values by 0.5–1.0 ppm. Compare with literature data for analogous difluoromethylated aromatics (e.g., ) .
  • Reference Standards: Cross-validate with 13C^{13}\text{C} DEPT-135 to confirm CF2_2H connectivity (δ ~110–120 ppm for CF2_2) .

Basic: Which spectroscopic techniques are optimal for confirming the ester linkage and substitution pattern?

Answer:

  • IR Spectroscopy: Look for ester C=O stretch at ~1720 cm1^{-1} and nitrile C≡N at ~2240 cm1^{-1} .
  • 1H^{1}\text{H} NMR: Methyl ester protons appear as a singlet (~3.8–4.0 ppm). Aromatic protons show coupling patterns consistent with para-substitution (e.g., 5-bromo and 3-CF2_2H groups induce deshielding) .
  • High-Resolution MS: Confirm molecular ion ([M+H]+^+) with exact mass matching C10_{10}H7_{7}BrF2_2NO2_2 (calc. 320.96) .

Advanced: What strategies enhance regioselectivity during cyano group installation at the 2-position?

Answer:

  • Directed Metallation: Use LiTMP (lithium tetramethylpiperidide) to deprotonate the 2-position selectively, followed by quenching with TsCN .
  • Protecting Groups: Temporarily block the 5-bromo position with a trimethylsilyl group to prevent competing substitutions .
  • Microwave-Assisted Synthesis: Short reaction times (10–15 min at 150°C) minimize side reactions (e.g., used microwave for benzimidazole analogs) .

Basic: How do bromine and fluorine substituents impact the compound’s stability during storage?

Answer:

  • Light Sensitivity: Bromine increases susceptibility to UV degradation. Store in amber vials at -20°C .
  • Hydrolytic Stability: The ester group is prone to hydrolysis in humid environments. Use anhydrous solvents and desiccants (e.g., molecular sieves) .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition onset at ~180°C, requiring storage below 25°C .

Advanced: How can computational modeling predict the impact of substituents on biological activity?

Answer:

  • Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The difluoromethyl group’s electronegativity enhances hydrogen bonding vs. non-fluorinated analogs .
  • QSAR Models: Correlate logP values (calculated via ChemDraw) with cellular permeability. The cyano group reduces logP by ~0.5 units, improving solubility .
  • MD Simulations: Assess conformational flexibility of the CF2_2H group over 100 ns trajectories to identify stable binding poses .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

  • Liquid-Liquid Extraction: Separate polar byproducts (e.g., unreacted benzoic acid) using dichloromethane/water .
  • Flash Chromatography: Use a gradient of 5–20% ethyl acetate in hexane. Rf_f ~0.3 on TLC (silica, UV visualization) .
  • Recrystallization: Ethanol/water (7:3) yields needle-like crystals with >99% purity (mp 145–148°C) .

Advanced: How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?

Answer:

  • Metabolic Profiling: Incubate with liver microsomes to identify rapid oxidation of the methyl ester (e.g., ’s esterase studies). Use deuterated methyl groups to slow metabolism .
  • Plasma Protein Binding: Measure via equilibrium dialysis. Fluorine’s electronegativity increases plasma binding (>90%), reducing free drug concentration in vivo .
  • Dose Adjustments: Scale in vivo doses based on pharmacokinetic parameters (e.g., AUC024_{0-24} vs. IC50_{50}) to match in vitro efficacy .

Basic: What are the safety considerations for handling this compound?

Answer:

  • Toxicity: Brominated aromatics may inhibit cytochrome P450 enzymes. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal: Neutralize acidic byproducts with NaHCO3_3 before disposal .
  • Spill Management: Absorb with vermiculite and treat with 10% NaOH solution to degrade nitriles .

Advanced: How does the difluoromethyl group influence the compound’s electronic properties compared to CHF2_22​ or CF3_33​ analogs?

Answer:

  • Electron-Withdrawing Effect: CF2_2H has a σm_m (Hammett constant) of +0.43 vs. +0.61 for CF3_3, reducing resonance withdrawal and improving metabolic stability .
  • Lipophilicity: logD (pH 7.4) for CF2_2H is ~2.1 vs. 2.8 for CF3_3, enhancing aqueous solubility .
  • Conformational Analysis: CF2_2H adopts a staggered conformation, minimizing steric clashes in enzyme active sites vs. bulkier CF3_3 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate
Reactant of Route 2
Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate

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